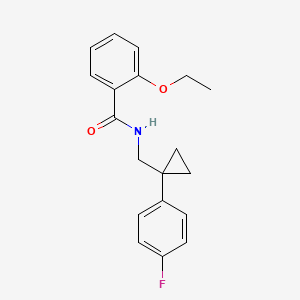

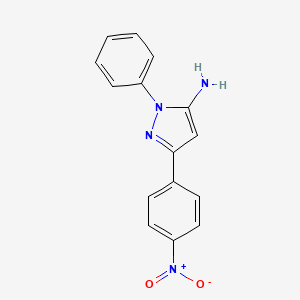

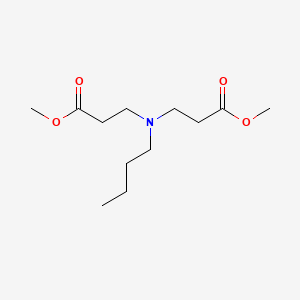

3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine” is a type of organic compound known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as carbamates of 4-nitrophenylchloroformate have been synthesized in a simple nucleophilic substitution reaction .Scientific Research Applications

1. Analysis of Pyrazole Derivatives

Research on pyrazole derivatives, including 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine, has shown significant focus on their molecular structure and reactivity. A study by Szlachcic et al. (2020) investigated the impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives. They found that intramolecular hydrogen bonds play a crucial role in the low reactivity of these compounds, impacting their synthesis and potential applications (Szlachcic et al., 2020).

2. Synthesis and Spectroscopic Investigations

Özkınalı et al. (2018) synthesized new pyrazole Schiff bases containing azo groups, including derivatives of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine. Their study involved characterizing these compounds using various spectroscopic techniques and theoretical calculations, emphasizing the importance of these derivatives in chemical synthesis and analysis (Özkınalı et al., 2018).

3. Structural and Energetic Properties in Energetic Materials

Zhao et al. (2014) conducted a comparative study on the structural and energetic properties of various nitroazole compounds, including 3-nitro-1H-pyrazole derivatives. Their research provided insights into how different amino substituents influence the properties of energetic materials, which is critical for the development of advanced explosives and propellants (Zhao et al., 2014).

4. Antibacterial Activity of Derivatives

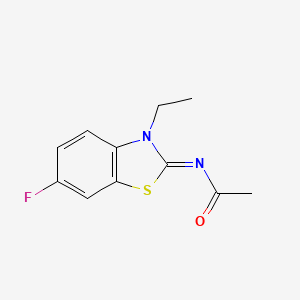

Kerru et al. (2020) explored the antibacterial activity of novel 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one derivatives, synthesized from reactions involving pyrazole derivatives. Their findings highlighted the significance of these compounds in developing new antibacterial agents, especially those with nitro groups, which showed enhanced activity against certain bacterial strains (Kerru et al., 2020).

Future Directions

properties

IUPAC Name |

5-(4-nitrophenyl)-2-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c16-15-10-14(11-6-8-13(9-7-11)19(20)21)17-18(15)12-4-2-1-3-5-12/h1-10H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMIDRFAHQDIRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-[(4-chlorophenyl)methylidene]amino 3-nitrobenzoate](/img/structure/B2555023.png)

![4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid](/img/structure/B2555026.png)

![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B2555029.png)

![2-(Furan-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2555031.png)

![3-(4-(4-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2555034.png)